3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 922916-29-8
VCID: VC4757220
InChI: InChI=1S/C17H14ClN3O4/c1-23-13-7-6-11(9-14(13)24-2)16-20-21-17(25-16)19-15(22)10-4-3-5-12(18)8-10/h3-9H,1-2H3,(H,19,21,22)
SMILES: COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl)OC
Molecular Formula: C17H14ClN3O4
Molecular Weight: 359.77

3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

CAS No.: 922916-29-8

VCID: VC4757220

Molecular Formula: C17H14ClN3O4

Molecular Weight: 359.77

* For research use only. Not for human or veterinary use.

3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide - 922916-29-8

Description

The compound 3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule belonging to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring structure. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

This article provides a detailed examination of the chemical structure, synthesis methods, physicochemical properties, and potential applications of this compound.

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazides with appropriate carboxylic acids or their derivatives to form the oxadiazole ring. The general steps include:

  • Formation of Hydrazide Intermediate:

    • Reacting 3,4-dimethoxybenzoic acid with hydrazine hydrate.

  • Cyclization:

    • Treating the hydrazide with phosphoryl chloride or similar reagents to form the oxadiazole ring.

  • Amidation Reaction:

    • Coupling the oxadiazole derivative with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.

Reaction Scheme:

Hydrazide+Phosphoryl ChlorideOxadiazole Derivative\text{Hydrazide} + \text{Phosphoryl Chloride} \rightarrow \text{Oxadiazole Derivative}Oxadiazole Derivative+Benzoyl ChlorideFinal Compound\text{Oxadiazole Derivative} + \text{Benzoyl Chloride} \rightarrow \text{Final Compound}

Applications

The compound has potential applications in:

  • Drug Development:

    • As a lead molecule for designing anticancer or antimicrobial agents.

  • Material Science:

    • Due to its stable heterocyclic structure, it may be used in developing advanced materials for electronics or photonics.

  • Chemical Probes:

    • Useful for studying biological pathways involving oxidative stress or DNA interactions.

CAS No. 922916-29-8
Product Name 3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Molecular Formula C17H14ClN3O4
Molecular Weight 359.77
IUPAC Name 3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C17H14ClN3O4/c1-23-13-7-6-11(9-14(13)24-2)16-20-21-17(25-16)19-15(22)10-4-3-5-12(18)8-10/h3-9H,1-2H3,(H,19,21,22)
Standard InChIKey GTVFNNGVEPKHOE-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl)OC
Solubility not available
PubChem Compound 7655642
Last Modified Aug 17 2023

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359.7632 g/mol